molecular formula C36H71NO3 B8069913 N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide

N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide

Cat. No.: B8069913
M. Wt: 566.0 g/mol
InChI Key: VODZWWMEJITOND-BPGUKWNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a ceramide derivative characterized by an octadecanamide (C18:0) chain linked to a sphingoid base with stereospecific hydroxyl groups at positions 1R and 2S and a double bond at position 3 of the heptadecenyl chain. Its molecular formula is C₃₅H₆₉NO₃ (average mass: 551.941 g/mol), with defined stereochemistry critical for biological interactions, such as skin barrier function and cell signaling .

Properties

IUPAC Name

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-BPGUKWNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide, also known by its CAS number 253871-27-1, is a complex organic compound with potential biological activities that are of significant interest in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

  • Molecular Formula : C36H71NO3
  • Molecular Weight : 571.93 g/mol
  • CAS Number : 253871-27-1
  • Density : 0.939 g/cm³
  • Boiling Point : 595.5°C at 760 mmHg
  • Refractive Index : 1.482
PropertyValue
Molecular FormulaC36H71NO3
Molecular Weight571.93 g/mol
CAS Number253871-27-1
Density0.939 g/cm³
Boiling Point595.5°C
Refractive Index1.482

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential roles in cellular signaling, enzyme inhibition, and gene expression modulation.

  • Binding to Receptors : The compound may interact with specific cell surface receptors, modulating various signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts.
  • Gene Expression Regulation : The compound may act as a transcriptional regulator, influencing the expression of genes associated with various biological functions.

Research Findings

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies suggest that the compound possesses antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary findings indicate that the compound may exhibit antimicrobial activity against certain pathogens.

Study on Antioxidant Activity

In a study conducted by researchers at the Technical University of Denmark, this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals when treated with varying concentrations of the compound.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505060
1007580

Study on Anti-inflammatory Effects

A separate study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
10120180
5080120
1004060

Applications in Research and Industry

This compound has potential applications across various fields:

  • Pharmaceutical Development : Its biological activities make it a candidate for drug development targeting oxidative stress-related diseases and inflammatory conditions.
  • Nutraceuticals : Due to its antioxidant properties, it may be incorporated into dietary supplements aimed at promoting health and preventing disease.
  • Cosmetic Industry : The compound's skin-protective effects could be utilized in formulating cosmetic products aimed at reducing oxidative damage.

Comparison with Similar Compounds

Hexadecanamide Derivatives

  • Hexadecanamide, N-[(1S,2R,3Z)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]- (CAS 362526-08-7)
    • Structural Differences : Shorter fatty acid chain (C16 vs. C18) and Z-configuration double bond (vs. E in the target compound).
    • Physicochemical Properties :
  • Molecular weight: 537.90 g/mol
  • Predicted boiling point: 675.4±55.0°C
  • Density: 0.919±0.06 g/cm³ .
  • Hexadecanamide, N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]- (CAS 4201-58-5)

    • Stereochemical Variance : Inverse R/S configuration at positions 1 and 2, which may disrupt enzyme binding (e.g., ceramidases) .

Glycosylated Ceramides

  • N-[(1S,2R,3E)-1-[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxymethyl]-2-hydroxy-3-heptadecenyl]hexadecanamide (CAS 4201-62-1) Structural Addition: A disaccharide (galactose-glucose) moiety attached to the hydroxymethyl group. Functional Role: Enhanced solubility in aqueous environments and involvement in glycosphingolipid-mediated signaling (e.g., cell adhesion) . Molecular Weight: Significantly higher (≥890.25 g/mol) due to the carbohydrate group .

Shorter-Chain Analogs

  • N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-octanamide (CAS 76062-98-1) Chain Length: Octanamide (C8:0) instead of octadecanamide (C18:0). Impact: Reduced hydrophobicity and faster metabolic turnover, making it less suitable for long-term barrier function .

Stereoisomeric Variants

  • N-[(2S,3R,4E)-1,3-Dihydroxy-4-heptadecen-2-yl]octadecanamide (CAS 54336-64-0)
    • Stereochemistry : Differences in hydroxyl group positions (2S,3R vs. 1R,2S) alter hydrogen-bonding networks and substrate specificity for enzymes like β-glucocerebrosidase .

Preparation Methods

Multi-Step Organic Synthesis

The most widely reported method involves a four-step process:

Step 1: Synthesis of (3E)-3-Heptadecen-1-ol

  • Reagents : Heptadecanal, Wittig reagent (triphenylphosphonium ylide).

  • Conditions : Anhydrous THF, 0°C to room temperature, 12–16 hours.

  • Yield : 78–85%.

Step 2: Epoxidation and Hydroxylation

  • Reagents : m-CPBA (meta-chloroperbenzoic acid) for epoxidation, followed by OsO₄/NMO (N-methylmorpholine N-oxide) for dihydroxylation.

  • Conditions : Dichloromethane, 0°C (epoxidation); tert-butanol/H₂O (dihydroxylation).

  • Stereochemical Outcome : Cis-dihydroxylation ensures (1R,2S) configuration.

Step 3: Hydroxymethylation

  • Reagents : Paraformaldehyde, BF₃·Et₂O.

  • Conditions : Toluene, reflux, 6 hours.

  • Yield : 70%.

Step 4: Amidation with Octadecanoic Acid

  • Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

  • Conditions : Dry DMF, 24 hours at 25°C.

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 7:3).

  • Final Yield : 62–68%.

Table 1: Key Reaction Parameters

StepReagentsSolventTemperatureYield (%)
1Wittig reagentTHF0°C → RT78–85
2m-CPBA → OsO₄/NMODCM → t-BuOH0°C → RT65–72
3Paraformaldehyde, BF₃·Et₂OTolueneReflux70
4EDCI/DMAPDMF25°C62–68

Industrial-Scale Production Methods

Continuous Flow Synthesis

To address scalability, patented methods utilize microreactors for critical steps:

  • Epoxidation : Continuous flow with m-CPBA reduces reaction time to 2 hours (vs. 12 hours batch).

  • Amidation : Plug-flow reactors with immobilized EDCI enhance reagent recovery, achieving 85% conversion.

Enzymatic Approaches

Recent advances employ lipases (e.g., Candida antarctica Lipase B) for stereoselective amidation:

  • Substrates : (1R,2S)-3-heptadecen-1,2-diol, octadecanoyl chloride.

  • Conditions : Solvent-free, 40°C, 48 hours.

  • Yield : 55% (lower than chemical methods but with >99% enantiomeric excess).

Analytical Characterization

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (85:15), UV detection at 205 nm. Purity >98%.

  • Mass Spectrometry : ESI-MS m/z 599.55 [M+H]⁺.

Stereochemical Verification

  • X-ray Crystallography : Confirms (1R,2S) configuration.

  • NMR : Key signals include δ 5.35 ppm (CH=CH, J = 15.2 Hz) and δ 3.85 ppm (hydroxymethyl).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Isomerization during epoxidation generates 10–15% (1S,2R) byproduct.

  • Solution : Low-temperature (–20°C) epoxidation reduces isomerization to <5%.

Solvent Selection

  • Problem : DMF residuals in final product (≥0.1% w/w).

  • Alternative : Switch to EtOAc/THF mixtures, reducing residuals to <0.01%.

Emerging Methodologies

Photocatalytic Hydroxymethylation

  • Catalyst : Mesoporous TiO₂ under UV light.

  • Efficiency : 80% yield in 3 hours, avoiding BF₃ toxicity.

Biocatalytic Cascades

  • Enzymes : Cytochrome P450 monooxygenase + transaminase.

  • Outcome : One-pot synthesis from fatty alcohols, 40% yield .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of this ceramide analog?

  • Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to resolve stereochemistry (e.g., hydroxyl and hydroxymethyl groups at positions 1R and 2S) and confirm double-bond geometry (3-heptadecenyl chain). 2D experiments (COSY, HSQC, HMBC) are critical for assigning connectivity .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C34_{34}H67_{67}NO3_3, exact mass 537.51241) and detects isotopic patterns. Electrospray ionization (ESI) is suitable for lipid analysis .
    • Chromatography : Reverse-phase HPLC or TLC with fluorescence detection (post-derivatization) evaluates purity. Predicted logP (~10.89) informs solvent systems .

Q. How can researchers address solubility challenges in in vitro assays for this hydrophobic compound?

  • Answer :
    • Use lipid carriers like bovine serum albumin (BSA) or cyclodextrins to solubilize the compound in aqueous buffers. Pre-dissolve in ethanol or DMSO (≤0.1% final concentration) to avoid cytotoxicity. Dynamic light scattering (DLS) monitors aggregate formation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., pro-apoptotic vs. cytoprotective effects)?

  • Answer :
    • Source Validation : Confirm compound purity via HPLC and isotopic labeling (e.g., 13^{13}C-stearamide) to rule out batch-specific impurities .
    • Model Optimization : Test dose-dependency across cell lines (e.g., keratinocytes vs. cancer cells) and membrane cholesterol content, which modulates ceramide signaling .
    • Metabolic Profiling : Use LC-MS/MS to quantify endogenous ceramide levels, as exogenous analogs may interfere with sphingolipid recycling pathways .

Q. How to design a stereoselective synthesis route for the (1R,2S) configuration?

  • Answer :
    • Chiral Pool Approach : Start with D-erythro-sphingosine derivatives (e.g., phytosphingosine in ) and employ enzymatic hydroxylation for stereocontrol.
    • Protecting Groups : Temporarily mask hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during stearoylation (octadecanamide coupling) .
    • Asymmetric Catalysis : Use Sharpless epoxidation or Jacobsen kinetic resolution to set the 1R,2S configuration in the heptadecenyl chain .

Q. What advanced techniques quantify this compound in complex biological matrices (e.g., skin tissue)?

  • Answer :
    • LC-MS/MS with Isotope Dilution : Spike samples with d7d_7-labeled internal standard. Optimize extraction using Folch or Bligh-Dyer methods to recover sphingolipids .
    • Imaging Mass Spectrometry : Matrix-assisted laser desorption/ionization (MALDI-IMS) maps spatial distribution in tissue sections, correlating with histological features .

Q. How does the 3-heptadecenyl double bond influence membrane biophysics compared to saturated analogs?

  • Answer :
    • Molecular Dynamics (MD) Simulations : The trans-double bond introduces kinks, reducing lipid packing density and increasing membrane fluidity. Compare with saturated analogs using laurdan fluorescence (membrane polarity) .
    • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures; unsaturated chains lower TmT_m by ~5–10°C, affecting lipid raft formation .

Methodological Considerations Table

TechniqueApplicationKey ParametersReferences
HRMSConfirm molecular formulaResolution >30,000; mass error <2 ppm
1^1H-13^{13}C HSQCAssign hydroxyl/hydroxymethyl groups1JCH^1J_{CH} = 145 Hz
MALDI-IMSSpatial distribution in tissuesMatrix: DHB; laser energy 30–40%
LC-MS/MSQuantification in serumColumn: C18; mobile phase: MeOH/H2_2O (0.1% formic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.